5-iodo-1H-pyrazolo[3,4-b]pyridine
Overview
Description
5-Iodo-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of an iodine atom at the 5th position of the pyrazolo[3,4-b]pyridine core structure. Pyrazolopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Biochemical Analysis
Biochemical Properties
5-iodo-1H-pyrazolo[3,4-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with tropomyosin receptor kinases (TRKs), which are involved in cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, inhibiting their activity and thereby affecting downstream signaling pathways. This interaction is significant because overexpression and continuous activation of TRKs are associated with various cancers . Additionally, this compound has been found to interact with cytochrome P450 isoforms, although its inhibitory activity is relatively low except for CYP2C9 .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the proliferation of cancer cell lines such as Km-12 and MCF-7 by targeting TRKs . This inhibition leads to reduced cell survival and increased apoptosis. Furthermore, this compound affects the Ras/Erk, PLC-γ, and PI3K/Akt pathways, which are critical for cell growth and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the kinase domain of TRKs, leading to the inhibition of their phosphorylation activity . This inhibition prevents the activation of downstream signaling pathways that are essential for cell proliferation and survival. Additionally, this compound may induce changes in gene expression by modulating transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound possesses good plasma stability, which is essential for its sustained activity in biological systems
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits TRK activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity and metabolism. The compound is metabolized primarily by cytochrome P450 enzymes, with CYP2C9 playing a significant role . This interaction affects the metabolic flux and levels of metabolites, which can impact the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s ability to cross cell membranes and accumulate in target tissues is crucial for its biological activity . Studies have shown that this compound can be efficiently transported into cells, where it exerts its effects on TRKs and other biomolecules .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with TRKs and other signaling proteins . Additionally, this compound may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy and specificity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodo-1H-pyrazolo[3,4-b]pyridine typically involves the iodination of 1H-pyrazolo[3,4-b]pyridine. One common method is the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine using N-iodosuccinimide (NIS) as the iodinating agent . The reaction is carried out in an appropriate solvent, such as acetonitrile, under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the availability of high-purity starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The pyrazolo[3,4-b]pyridine core can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions.
Cross-Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 5-azido-1H-pyrazolo[3,4-b]pyridine, while Suzuki-Miyaura coupling with phenylboronic acid would produce 5-phenyl-1H-pyrazolo[3,4-b]pyridine.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as a kinase inhibitor, making it a candidate for studying signal transduction pathways.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-iodo-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity. This inhibition can disrupt signal transduction pathways that are crucial for cell proliferation and survival, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 5-Chloro-1H-pyrazolo[3,4-b]pyridine
- 5-Fluoro-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Iodo-1H-pyrazolo[3,4-b]pyridine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity compared to its halogenated analogs. The larger atomic radius and higher polarizability of iodine can enhance the compound’s ability to participate in specific chemical reactions and interact with biological targets .
Properties
IUPAC Name |
5-iodo-1H-pyrazolo[3,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4IN3/c7-5-1-4-2-9-10-6(4)8-3-5/h1-3H,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGYPSIUBDHUFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=NC=C1I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4IN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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